

# Spectroscopic Profile of 2,4-Dinitro-1-naphthol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,4-Dinitro-1-naphthol**

Cat. No.: **B147749**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,4-Dinitro-1-naphthol**, a key intermediate in various chemical syntheses. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, offering a comprehensive resource for its identification and characterization.

## Introduction

**2,4-Dinitro-1-naphthol**, also known as Martius Yellow, is a nitro derivative of naphthol. Its highly conjugated system, substituted with electron-withdrawing nitro groups and an electron-donating hydroxyl group, gives rise to a distinct spectroscopic profile. Understanding this profile is crucial for researchers in organic synthesis, materials science, and drug development for quality control, reaction monitoring, and structural elucidation.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-Dinitro-1-naphthol**.

## UV-Vis Spectroscopy

The UV-Vis spectrum of **2,4-Dinitro-1-naphthol** is characterized by strong absorption in the ultraviolet and visible regions, arising from  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the aromatic system.

Parameter	Value	Solvent
$\lambda_{\text{max}}$	367 - 373 nm	Methanol

Table 1: UV-Vis Absorption Data for **2,4-Dinitro-1-naphthol**.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dinitro-1-naphthol** reveals the presence of its key functional groups. The data presented is based on typical values for the vibrational modes of the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment	Vibrational Mode
~3400	O-H	Stretching
~3100	Aromatic C-H	Stretching
~1590	Aromatic C=C	Stretching
~1540 & ~1340	N-O (NO <sub>2</sub> )	Asymmetric & Symmetric Stretching
~1200	C-O	Stretching
~825	Ring Deformation	

Table 2: Characteristic Infrared Peak Assignments for **2,4-Dinitro-1-naphthol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **2,4-Dinitro-1-naphthol**.

The <sup>1</sup>H NMR spectrum shows distinct signals for the aromatic protons, which are deshielded due to the electron-withdrawing nitro groups.

Chemical Shift ( $\delta$ ) ppm	Assignment (Tentative)
8.91	H-3
8.67	Aromatic H
8.62	Aromatic H
7.93	Aromatic H
7.77	Aromatic H

Table 3:  $^1\text{H}$  NMR Chemical Shift Data for **2,4-Dinitro-1-naphthol**.

The  $^{13}\text{C}$  NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene ring system due to the lack of symmetry. The carbons attached to the electronegative oxygen and nitro groups are significantly deshielded.

Carbon Atom	Expected Chemical Shift ( $\delta$ ) ppm	Rationale
C-1	~150-160	Attached to -OH group
C-2	~140-150	Attached to -NO <sub>2</sub> group
C-4	~140-150	Attached to -NO <sub>2</sub> group
Other Aromatic Carbons	~110-140	Aromatic region

Table 4: Expected  $^{13}\text{C}$  NMR Chemical Shift Regions for **2,4-Dinitro-1-naphthol**.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of **2,4-Dinitro-1-naphthol**.

**Procedure:**

- Sample Preparation: A dilute solution of **2,4-Dinitro-1-naphthol** is prepared in a UV-grade solvent, such as methanol. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Blank Measurement: A cuvette filled with the pure solvent (methanol) is placed in the reference beam path to record a baseline.
- Sample Measurement: A cuvette containing the sample solution is placed in the sample beam path.
- Data Acquisition: The spectrum is scanned over a range of approximately 200-800 nm. The wavelength of maximum absorbance is recorded.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Objective:** To identify the functional groups present in **2,4-Dinitro-1-naphthol** using the KBr pellet method.

**Procedure:**

- Sample Preparation: Approximately 1-2 mg of dry **2,4-Dinitro-1-naphthol** is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.
- Instrumentation: An FTIR spectrometer is used for analysis.
- Background Spectrum: A background spectrum of the empty sample compartment is recorded.
- Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

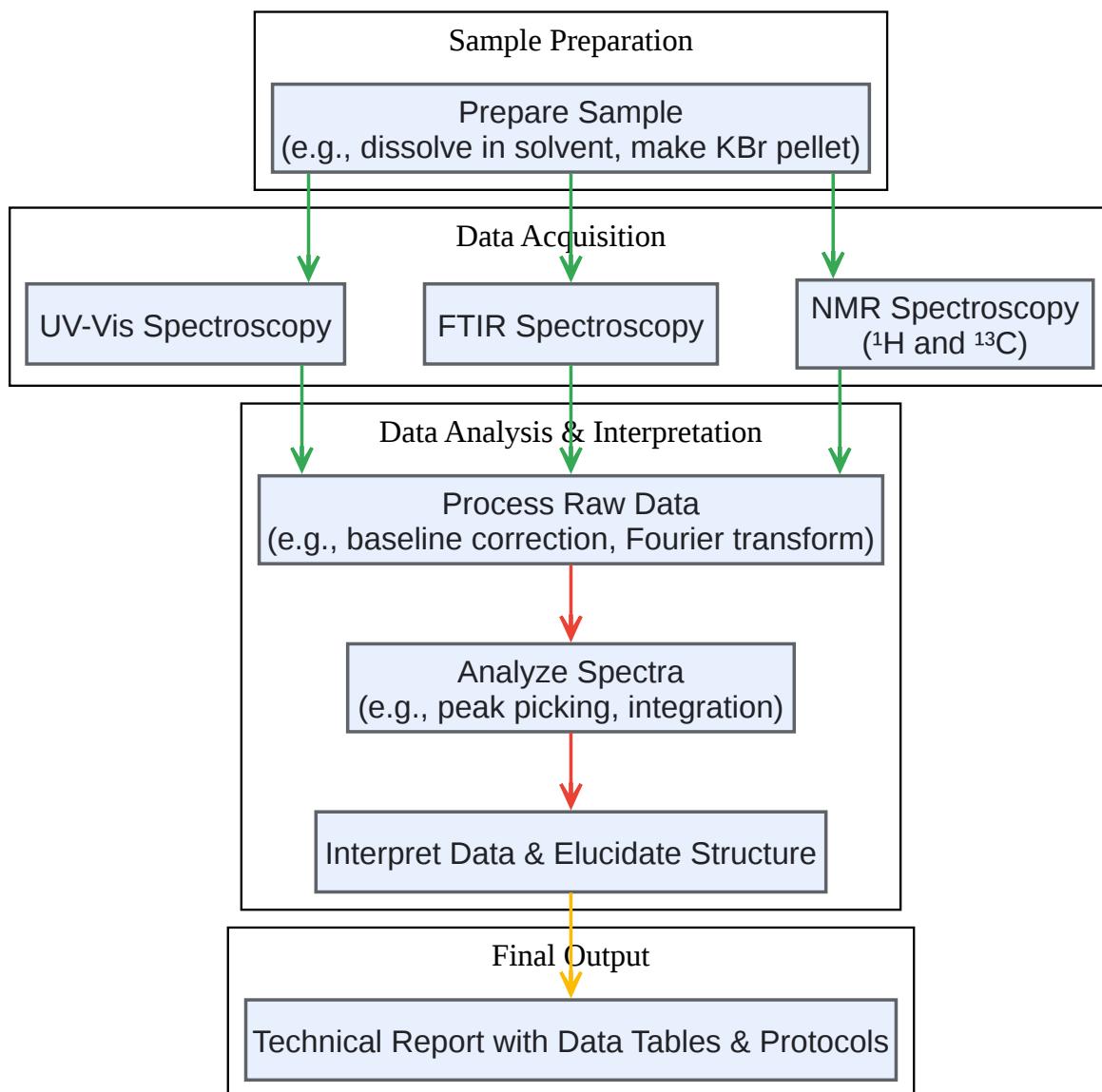
Objective: To elucidate the structure of **2,4-Dinitro-1-naphthol** by analyzing the chemical environment of its hydrogen and carbon atoms.

Procedure:

- Sample Preparation: Approximately 5-10 mg of **2,4-Dinitro-1-naphthol** is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- $^1\text{H}$  NMR Acquisition: The spectrometer is tuned to the proton frequency, and the  $^1\text{H}$  NMR spectrum is acquired using a standard pulse sequence.
- $^{13}\text{C}$  NMR Acquisition: The spectrometer is tuned to the carbon frequency, and the  $^{13}\text{C}$  NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

## Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like **2,4-Dinitro-1-naphthol** is illustrated below.



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General workflow for spectroscopic analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)